

# Reactivity Ratios in Maleic Anhydride and Acrylic Acid Copolymerization: A Technical Guide

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## Compound of Interest

Compound Name: *Furan-2,5-dione;prop-2-enoic acid*

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This technical guide delves into the core principles governing the copolymerization of maleic anhydride (MA) and acrylic acid (AA), with a specific focus on their reactivity ratios.

Understanding these ratios is paramount for controlling the microstructure of the resulting copolymer, which in turn dictates its physicochemical properties and performance in various applications, including drug delivery systems. While the literature strongly indicates a tendency towards alternating copolymerization for this monomer pair, specific, experimentally determined reactivity ratios are not widely published. This guide provides a comprehensive overview of the theoretical background, a generalized experimental protocol for determining these crucial parameters, and the expected behavior based on available knowledge.

## Introduction to Reactivity Ratios in Copolymerization

In a free-radical copolymerization involving two monomers, M1 (maleic anhydride) and M2 (acrylic acid), the growing polymer chain can have either a terminal M1 or M2 radical. These radicals can react with either M1 or M2 monomers present in the reaction mixture. The relative rates of these propagation reactions are defined by the monomer reactivity ratios,  $r_1$  and  $r_2$ :

- $r_1 = k_{11} / k_{12}$ : The ratio of the rate constant for the addition of monomer M1 to a growing chain ending in an M1 radical ( $k_{11}$ ) to the rate constant for the addition of monomer M2 to a

chain ending in an M1 radical ( $k_{12}$ ).

- $r_2 = k_{22} / k_{21}$ : The ratio of the rate constant for the addition of monomer M2 to a growing chain ending in an M2 radical ( $k_{22}$ ) to the rate constant for the addition of monomer M1 to a chain ending in an M2 radical ( $k_{21}$ ).

The values of  $r_1$  and  $r_2$  determine the distribution of monomer units in the copolymer chain:

- $r_1 > 1$  and  $r_2 < 1$ : The copolymer is enriched in M1.
- $r_1 < 1$  and  $r_2 > 1$ : The copolymer is enriched in M2.
- $r_1 \approx 1$  and  $r_2 \approx 1$ : A random copolymer is formed.
- $r_1 \approx 0$  and  $r_2 \approx 0$ : An alternating copolymer is formed.

For the maleic anhydride and acrylic acid system, the strong electron-acceptor nature of maleic anhydride and the electron-donor characteristics of acrylic acid promote the formation of a charge-transfer complex, leading to a high tendency for alternating copolymerization.<sup>[1]</sup> This implies that both  $r_1$  and  $r_2$  values are expected to be very low, approaching zero.

## Quantitative Data on Reactivity Ratios

As of the latest literature review, specific, experimentally determined quantitative values for the reactivity ratios of maleic anhydride (M1) and acrylic acid (M2) are not readily available. However, the consistent observation of alternating behavior in their copolymerization strongly suggests that both  $r_1$  and  $r_2$  are significantly less than 1.

To illustrate the expected trend, a hypothetical data table is presented below, reflecting the anticipated low reactivity ratios for this system. It is crucial to note that these values are illustrative and would need to be confirmed by experimental determination.

Monomer 1 (M1)	Monomer 2 (M2)	$r_1$ (Hypothetical)	$r_2$ (Hypothetical)	Copolymer Type
Maleic Anhydride	Acrylic Acid	$\sim 0$	$\sim 0$	Alternating

# Experimental Protocol for Determining Reactivity Ratios

The following is a detailed, generalized methodology for the experimental determination of the reactivity ratios for the copolymerization of maleic anhydride and acrylic acid. This protocol is based on established methods such as the Fineman-Ross and Kelen-Tüdös graphical methods, which are widely used for this purpose.<sup>[2][3][4]</sup>

## Materials

- Maleic Anhydride (MA), reagent grade, recrystallized from a suitable solvent (e.g., chloroform).
- Acrylic Acid (AA), inhibitor removed prior to use (e.g., by distillation under reduced pressure or passing through an inhibitor removal column).
- Initiator: A suitable free-radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), recrystallized from a suitable solvent.
- Solvent: An appropriate solvent that dissolves both monomers and the resulting copolymer (e.g., 1,4-dioxane, N,N-dimethylformamide).
- Non-solvent for precipitation (e.g., diethyl ether, petroleum ether).
- Deionized water.
- Nitrogen gas, high purity.

## Equipment

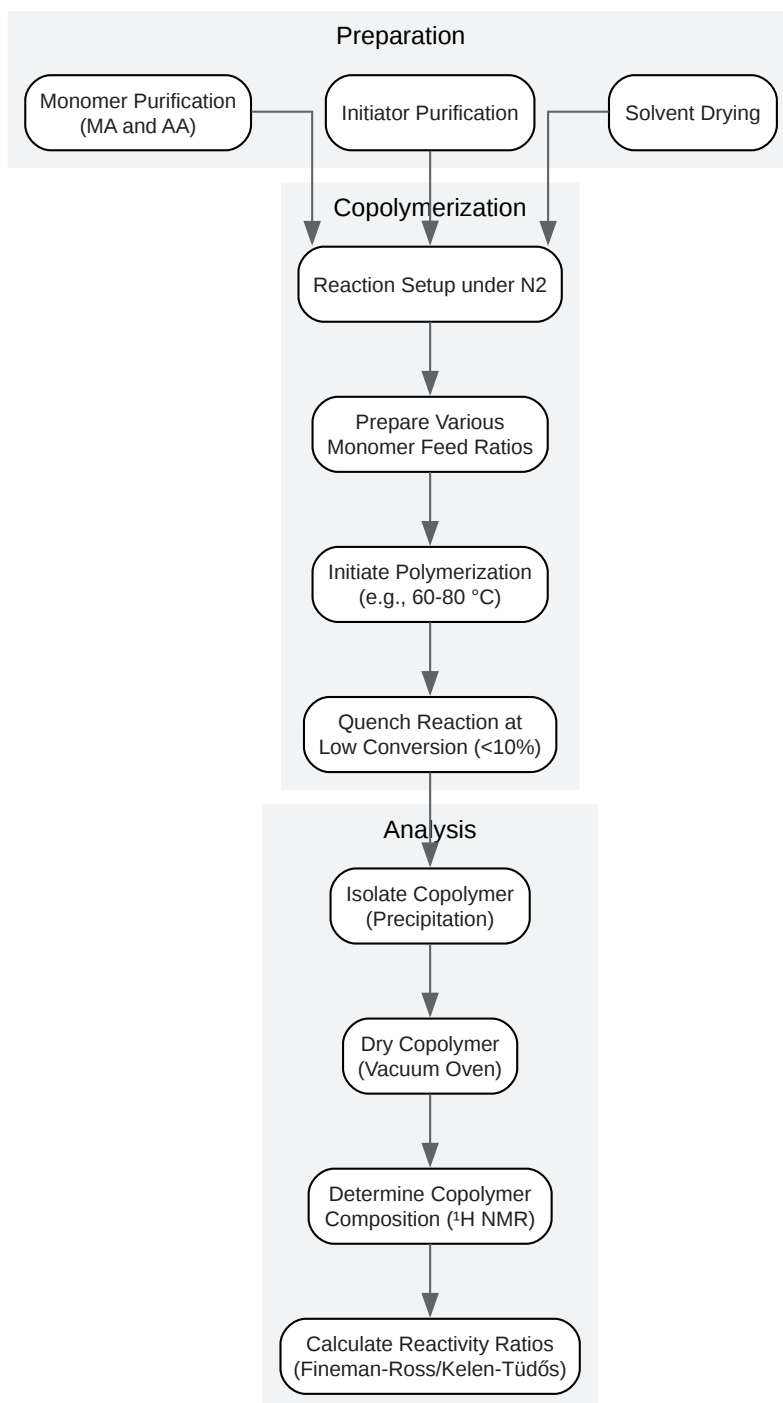
- Three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer.
- Constant temperature oil bath.
- Schlenk line or similar inert atmosphere setup.
- Vacuum oven.

- Analytical balance.
- Nuclear Magnetic Resonance (NMR) spectrometer ( $^1\text{H}$  NMR).
- Fourier-Transform Infrared (FTIR) spectrometer.
- Gel Permeation Chromatography (GPC) system.

## Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of reactivity ratios.

## Experimental Workflow for Reactivity Ratio Determination

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Caption: Workflow for determining reactivity ratios.

## Detailed Procedure

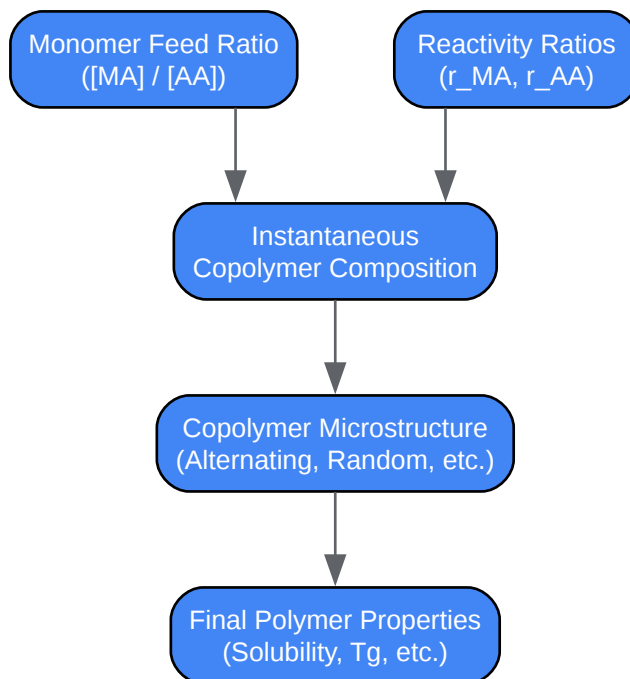
- Preparation of Monomer Feeds: Prepare a series of five to seven reaction mixtures with varying molar ratios of maleic anhydride and acrylic acid. The total monomer concentration should be kept constant.
- Polymerization:
  - Charge a three-neck flask with the desired amounts of MA, AA, and solvent.
  - Purge the system with nitrogen for at least 30 minutes to remove oxygen.
  - Heat the mixture to the desired reaction temperature (e.g., 70 °C) in a constant temperature oil bath.
  - Dissolve the initiator in a small amount of the solvent and inject it into the reaction mixture to start the polymerization.
  - Allow the reaction to proceed for a short period to ensure low monomer conversion (typically less than 10%). High conversion can lead to changes in the monomer feed ratio and affect the accuracy of the results.
  - Quench the reaction by rapidly cooling the flask in an ice bath and adding an inhibitor (e.g., hydroquinone).
- Copolymer Isolation and Purification:
  - Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent with vigorous stirring.
  - Filter the precipitated copolymer and wash it several times with the non-solvent to remove unreacted monomers and initiator.
  - Dry the copolymer to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
- Determination of Copolymer Composition:

- The composition of the purified and dried copolymer is determined using  $^1\text{H}$  NMR spectroscopy.
- Dissolve a known amount of the copolymer in a suitable deuterated solvent (e.g., DMSO- $d_6$ ).
- By integrating the characteristic proton signals of the maleic anhydride and acrylic acid units in the copolymer, the molar ratio of the two monomers in the polymer chain can be calculated.
- Calculation of Reactivity Ratios:
  - Use the initial monomer feed ratios and the determined copolymer compositions to calculate the reactivity ratios using the Fineman-Ross or Kelen-Tüdős methods. These methods involve plotting the data in a linear form to obtain  $r_1$  and  $r_2$  from the slope and intercept of the resulting line.

## Signaling Pathways and Logical Relationships

The copolymerization of maleic anhydride and acrylic acid is governed by the principles of free-radical polymerization. The logical relationship between the key parameters can be visualized as follows:

## Factors Influencing Copolymer Microstructure



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Caption: Influence of reactivity ratios on copolymer properties.

## Conclusion

The copolymerization of maleic anhydride and acrylic acid is a critical process for the synthesis of functional polymers with wide-ranging applications. While specific reactivity ratio values remain to be extensively documented in the public domain, the strong tendency towards alternation provides a qualitative understanding of the copolymerization behavior. The provided generalized experimental protocol offers a robust framework for researchers to determine these crucial parameters, enabling precise control over the copolymer microstructure and, ultimately, the final material properties. Further research to quantify the reactivity ratios under various reaction conditions would be a valuable contribution to the field of polymer chemistry and materials science.



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